molecular formula C20H17N3O3S B2484691 N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide CAS No. 942034-19-7

N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

Cat. No.: B2484691
CAS No.: 942034-19-7
M. Wt: 379.43
InChI Key: XGTJKNKVEQQPIO-UHFFFAOYSA-N
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Description

N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a complex organic compound that features a unique combination of furan, thiophene, pyrazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Furan and Thiophene Groups: The furan and thiophene groups are introduced through electrophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the pyrazole ring may yield a dihydropyrazole derivative.

Scientific Research Applications

N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Material Science: The compound’s aromatic rings and heterocyclic structures make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The furan and thiophene rings contribute to its binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its combination of multiple heterocyclic rings, which enhances its chemical reactivity and potential biological activity. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13(24)21-15-8-6-14(7-9-15)16-12-17(18-4-2-10-26-18)23(22-16)20(25)19-5-3-11-27-19/h2-11,17H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTJKNKVEQQPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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